molecular formula C10H14N2O B1291926 3-(4-aminophenyl)-N-methylpropanamide CAS No. 705256-69-5

3-(4-aminophenyl)-N-methylpropanamide

Cat. No. B1291926
M. Wt: 178.23 g/mol
InChI Key: XDIZSQMXCUSTBN-UHFFFAOYSA-N
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Description

The compound 3-(4-Aminophenyl)-N-methylpropanamide is a chemical entity that can be inferred to possess an amide functional group, an aminophenyl moiety, and a methyl group attached to the nitrogen of the propanamide. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their chemical behavior, which can be extrapolated to hypothesize about the properties and reactivity of 3-(4-Aminophenyl)-N-methylpropanamide.

Synthesis Analysis

The synthesis of compounds with similar structures to 3-(4-Aminophenyl)-N-methylpropanamide involves multi-step reactions, including amination, condensation, and cyclization processes . For instance, the synthesis of various indazole carboxamides is achieved by condensation of isocyanates with amines, which is a reaction that could potentially be applied to the synthesis of 3-(4-Aminophenyl)-N-methylpropanamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-(4-Aminophenyl)-N-methylpropanamide has been determined using X-ray crystallography . These structures are characterized by specific bond lengths and angles that define their three-dimensional conformation. The presence of aromatic rings, amide groups, and substituents such as morpholino or trifluoromethyl groups can influence the overall molecular geometry and packing in the solid state.

Chemical Reactions Analysis

Chemoselective reactions involving similar compounds have been studied, where nucleophilic centers react with electrophiles to form products like hexahydro-4-pyrimidinones or oxazolidines . The reactivity of the aminophenyl group in 3-(4-Aminophenyl)-N-methylpropanamide could be explored in similar chemoselective reactions, potentially leading to the formation of heterocyclic structures or other derivatives through selective functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, thermal stability, and glass transition temperatures, have been reported . Aromatic polyamides and polyimides derived from similar aminophenyl-based monomers exhibit high thermal stability and solubility in polar solvents. These properties suggest that 3-(4-Aminophenyl)-N-methylpropanamide may also possess favorable solubility and thermal properties, which could be beneficial for its application in material science or pharmaceuticals.

Scientific Research Applications

  • Spectroscopic Characterization and Biological Activities of 4-(3-aminophenyl)benzonitrile

  • Synthesis of 1,2,4-triazole-containing Scaffolds Using 3-amino-1,2,4-triazole

  • OLED Applications of 3-(4-Aminophenyl)benzonitrile

  • Applications and Toxicology of 4-Aminophenol

  • Pyrene-based Metal Organic Frameworks

  • Perylene Composite Microcrystals Doped with Tetrakis(4-aminophenyl)ethene

  • Covalent Organic Frameworks (COFs) Synthesis and Applications

  • Photocatalytic Reactions with Photoactive Covalent Organic Frameworks

  • Energy Storage with Covalent Organic Frameworks

Safety And Hazards

This includes information on the compound’s toxicity, flammability, reactivity, and environmental impact. It also includes safety precautions for handling and storing the compound .

Future Directions

This involves a discussion of potential future research directions or applications for the compound .

properties

IUPAC Name

3-(4-aminophenyl)-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-10(13)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIZSQMXCUSTBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631239
Record name 3-(4-Aminophenyl)-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-aminophenyl)-N-methylpropanamide

CAS RN

705256-69-5
Record name 3-(4-Aminophenyl)-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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